Cas no 6221-65-4 (bicyclo3.2.1octane-3-carboxylic acid)

bicyclo3.2.1octane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- bicyclo[3.2.1]octane-3-carboxylic acid
- bicyclo3.2.1octane-3-carboxylic acid
- SCHEMBL7618351
- BS-43214
- CS-0183361
- P19584
- SB12831
- bicyclo[3.2.1]octane-3-carboxylicacid
- EN300-1590224
- 6221-65-4
- (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid
- DTXSID301284430
- MFCD19981843
-
- MDL: MFCD19981843
- インチ: 1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)
- InChIKey: KTEWGIIYPCRLJJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC2CCC(C1)C2)=O
計算された属性
- せいみつぶんしりょう: 154.099379685 g/mol
- どういたいしつりょう: 154.099379685 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 154.21
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
bicyclo3.2.1octane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590224-0.5g |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 95% | 0.5g |
$803.0 | 2023-06-04 | |
eNovation Chemicals LLC | D635590-5G |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 97% | 5g |
$3070 | 2024-07-21 | |
Chemenu | CM461094-5g |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 95%+ | 5g |
$2966 | 2023-02-02 | |
1PlusChem | 1P01E0BV-500mg |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 95% | 500mg |
$599.00 | 2024-04-22 | |
Enamine | EN300-1590224-1.0g |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 95% | 1g |
$1030.0 | 2023-06-04 | |
Enamine | EN300-1590224-100mg |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 95.0% | 100mg |
$357.0 | 2023-09-23 | |
Aaron | AR01E0K7-250mg |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 97% | 250mg |
$377.00 | 2025-02-10 | |
Aaron | AR01E0K7-1g |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 97% | 1g |
$942.00 | 2025-02-10 | |
Aaron | AR01E0K7-500mg |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 97% | 500mg |
$629.00 | 2025-02-10 | |
eNovation Chemicals LLC | D635590-500mg |
bicyclo[3.2.1]octane-3-carboxylic acid |
6221-65-4 | 97% | 500mg |
$680 | 2025-02-28 |
bicyclo3.2.1octane-3-carboxylic acid 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
bicyclo3.2.1octane-3-carboxylic acidに関する追加情報
Exploring the Properties and Applications of bicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 6221-65-4)
Bicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 6221-65-4) is a bicyclic organic compound with a unique structural framework that has garnered significant interest in pharmaceutical and material science research. Its rigid bicyclic backbone and carboxylic acid functional group make it a versatile building block for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug design, particularly for targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors, owing to its ability to modulate molecular conformation and binding affinity.
The compound's structural stability and stereochemical properties have also made it a subject of interest in supramolecular chemistry. Recent studies highlight its role in designing metal-organic frameworks (MOFs) and catalysts, where its rigid geometry aids in creating well-defined porous structures. This aligns with the growing demand for sustainable materials and green chemistry solutions, as industries seek alternatives to traditional petrochemical-derived compounds.
In the context of drug discovery, bicyclo[3.2.1]octane-3-carboxylic acid is often compared to other bridged bicyclic systems, such as norbornane derivatives, due to its enhanced metabolic stability. A trending topic in 2024 is its potential application in neurodegenerative disease therapeutics, where its ability to cross the blood-brain barrier (BBB) is under investigation. This ties into broader discussions about central nervous system (CNS) drug delivery, a hotly debated area in precision medicine.
From a synthetic chemistry perspective, the compound's stereoselective synthesis remains a challenge, driving innovations in asymmetric catalysis. Techniques like enzymatic resolution and chiral auxiliaries are frequently explored to access enantiopure forms. These advancements resonate with the pharmaceutical industry's push toward chiral drugs, which now account for over 60% of marketed therapeutics, according to recent market analyses.
Environmental considerations are another key focus. The biodegradability profile of bicyclo[3.2.1]octane-3-carboxylic acid derivatives is being evaluated to address concerns about persistent organic pollutants (POPs). This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Such applications position the compound as a candidate for eco-friendly agrochemicals and biodegradable polymers.
In analytical chemistry, advanced techniques like LC-MS (liquid chromatography-mass spectrometry) and NMR crystallography are employed to characterize its polymorphic forms. This is critical for patent strategies in the pharmaceutical sector, where crystalline form patents can extend market exclusivity. The compound's thermal stability also makes it suitable for high-performance coatings, a sector projected to grow at 5.8% CAGR through 2030.
Emerging applications in flavor and fragrance chemistry leverage its odor-modulating properties. Perfumers value its ability to enhance longevity of woody amber notes, while food scientists explore its potential as a flavor stabilizer. These niche uses demonstrate the compound's cross-industry relevance, from fine chemicals to consumer goods.
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